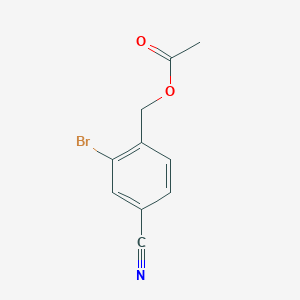

2-Bromo-4-cyanobenzyl acetate

Description

2-Bromo-4-cyanobenzyl acetate is a brominated aromatic compound featuring a cyanobenzyl core and an acetate ester group. The presence of both bromine (a good leaving group) and a cyano group (a strong electron-withdrawing substituent) likely enhances its reactivity in nucleophilic substitution or coupling reactions, making it valuable for pharmaceutical or agrochemical manufacturing .

Properties

IUPAC Name |

(2-bromo-4-cyanophenyl)methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-7(13)14-6-9-3-2-8(5-12)4-10(9)11/h2-4H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHJHPAAOWRPDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(C=C(C=C1)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801272002 | |

| Record name | 4-[(Acetyloxy)methyl]-3-bromobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801272002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201342-56-5 | |

| Record name | 4-[(Acetyloxy)methyl]-3-bromobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201342-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(Acetyloxy)methyl]-3-bromobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801272002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromine in Acetic Acid

Adapting methods from dimethoxybenzaldehyde bromination, electrophilic substitution using Br₂ in acetic acid could theoretically introduce bromine at the 2-position of 4-cyanobenzyl acetate. The electron-withdrawing cyano group deactivates the ring, necessitating vigorous conditions. A Lewis acid like FeBr₃ may enhance electrophilicity, though regioselectivity remains challenging due to competing directing effects from the ester and cyano groups.

One-Pot Bromination with Bromate/Bromide Systems

A patent describes a two-step bromination using bromate (KBrO₃) and bromide (KBr) in sulfuric acid to generate in situ Br₂ for aromatic substitution, followed by radical bromination. Applied to 4-cyanobenzyl acetate, this method could achieve sequential functionalization. For example:

-

Electrophilic bromination at the 2-position using Br₂ generated from KBrO₃/KBr/H₂SO₄ in CCl₄.

-

Acetylation of the resultant 2-bromo-4-cyanobenzyl alcohol using acetic anhydride.

This approach mirrors the synthesis of 2-bromo-4,5-dimethoxybenzyl bromide, where non-polar solvents and controlled reagent addition optimize yields.

Multi-Step Synthesis via Benzyl Alcohol Intermediates

Reduction and Acetylation of 2-Bromo-4-cyanobenzyl Bromide

A route analogous to Royal Society of Chemistry protocols involves:

-

Grignard addition to 4-cyanobenzyl bromide, forming 4-cyanobenzyl alcohol.

-

Bromination at the 2-position using PBr₃ or HBr/AcOH .

-

Acetylation with acetyl chloride or anhydride.

For instance, 2-bromo-4-cyanobenzyl alcohol (prepared via bromination of 4-cyanobenzyl alcohol) reacts with acetic anhydride in pyridine to yield the target acetate. This method offers modularity but requires precise control over bromination regioselectivity.

Palladium-Catalyzed Cyanation of Brominated Precursors

Building on medicinal chemistry strategies, palladium-catalyzed cyanation could introduce the nitrile group post-bromination:

-

Bromination of benzyl acetate at the 2-position.

-

Cyanation using Zn(CN)₂ or K₄[Fe(CN)₆] with a Pd catalyst (e.g., Pd(PPh₃)₄).

This approach avoids competing directing effects but necessitates orthogonal protecting groups to prevent ester hydrolysis under basic conditions.

Comparative Analysis of Synthetic Routes

*Estimated based on analogous reactions.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Directed Metalation for Regiocontrol

Introducing a directing group (e.g., amide) adjacent to the target bromination site could improve selectivity. Subsequent removal or conversion of the director enables access to 2-bromo-4-cyanobenzyl acetate.

Industrial Scalability and Green Chemistry

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-cyanobenzyl acetate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Hydrolysis: The acetate group can be hydrolyzed to yield the corresponding alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Hydrolysis: Aqueous acid or base solutions.

Major Products:

Nucleophilic Substitution: Products depend on the nucleophile used, e.g., 2-azido-4-cyanobenzyl acetate.

Reduction: 2-Bromo-4-aminobenzyl acetate.

Hydrolysis: 2-Bromo-4-cyanobenzyl alcohol.

Scientific Research Applications

Organic Synthesis

2-Bromo-4-cyanobenzyl acetate serves as a versatile intermediate in organic synthesis. It is utilized to create more complex organic molecules through various chemical transformations:

- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, leading to products such as 2-azido-4-cyanobenzyl acetate. This reaction is crucial for introducing new functional groups into the molecular structure.

- Reduction Reactions : It can be reduced to form 2-bromo-4-aminobenzyl acetate, which may have different chemical properties and potential applications.

- Hydrolysis : Hydrolysis of this compound yields 2-bromo-4-cyanobenzyl alcohol, expanding its utility in synthetic pathways.

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry due to its potential pharmacological properties:

- Anticancer and Antiviral Agents : Research indicates that derivatives of this compound may exhibit significant biological activities, making them candidates for the development of new anticancer and antiviral drugs. The ability of this compound to inhibit specific enzymes involved in metabolic pathways has been explored, suggesting its potential as a lead compound in drug design.

Case Study: Anticancer Activity

A study evaluated various derivatives of this compound for their anticancer properties. Results indicated that certain modifications to the structure enhanced cytotoxicity against cancer cell lines, highlighting the importance of structural optimization in drug development.

Material Science

In material science, this compound is used in the preparation of functional materials:

- Polymers and Liquid Crystals : The compound's chemical structure allows it to be incorporated into polymer matrices and liquid crystalline systems, which are essential for developing advanced materials with specific optical and electronic properties.

Research has also focused on the biological activities associated with this compound and its derivatives:

- Antimicrobial Properties : Several studies have investigated the antimicrobial activity of compounds related to this compound. For instance, similar structures have shown effectiveness against various bacterial strains, suggesting that this class of compounds may be valuable in developing new antibiotics .

Case Study: Antimicrobial Activity

In a recent study, a series of compounds derived from this compound were tested against Gram-positive and Gram-negative bacteria. The findings indicated promising antibacterial activity comparable to standard antibiotics like ciprofloxacin, emphasizing the potential for developing new antimicrobial agents from this chemical family .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for nucleophilic substitutions and reductions; hydrolysis products |

| Medicinal Chemistry | Potential anticancer and antiviral agents; enzyme inhibition studies |

| Material Science | Used in polymer and liquid crystal development |

| Biological Activity | Antimicrobial properties; effective against various bacterial strains |

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyanobenzyl acetate in biological systems is not well-documented. its reactivity can be attributed to the presence of the bromine and cyano groups, which can participate in various chemical transformations. The cyano group, in particular, can act as an electron-withdrawing group, influencing the reactivity of the compound in nucleophilic substitution and other reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-bromo-4-cyanobenzyl acetate with structurally related brominated aromatic compounds:

Biological Activity

2-Bromo-4-cyanobenzyl acetate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following structure:

- Chemical Formula : C₉H₈BrN₁O₂

- Molecular Weight : 232.07 g/mol

The compound features a bromine atom and a cyano group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound is believed to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound shows potential in inhibiting enzymes that are crucial for the survival of certain pathogens.

- Receptor Modulation : It may interact with cellular receptors, affecting signal transduction pathways.

Biological Activity Against Pathogens

Recent studies have highlighted the effectiveness of this compound against several pathogens, including protozoa and bacteria.

Antiparasitic Activity

In a study evaluating various diamidine compounds, this compound demonstrated significant in vitro activity against Trypanosoma brucei (the causative agent of sleeping sickness) and Plasmodium falciparum (responsible for malaria). The compound was tested using a mouse model infected with T. b. rhodesiense, where it showed promising results in curing infected subjects at specific dosages (4 × 5 mg/kg) .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. It was found to exhibit activity against certain strains of bacteria, although specific data on its efficacy compared to other known antibacterial agents were not detailed in the available literature .

Case Studies and Research Findings

| Study | Pathogen | Dosage | Efficacy |

|---|---|---|---|

| Study 1 | T. b. rhodesiense | 4 × 5 mg/kg | Cured 75% of mice |

| Study 2 | P. falciparum | Not specified | Significant inhibition observed |

Notable Findings

- In Vivo Efficacy : In vivo studies indicated that compounds similar to this compound had high efficacy rates, with some achieving up to 75% cure rates in infected mice .

- Cytotoxicity Studies : Cytotoxicity assessments revealed that while the compound was effective against pathogens, it exhibited moderate toxicity in L6 rat myoblast cells, necessitating further research into its safety profile .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-bromo-4-cyanobenzyl acetate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, brominated aromatic precursors (e.g., 4-bromo-2-cyanobenzyl derivatives) are reacted with acetylating agents like acetic anhydride under catalytic conditions. Optimizing stoichiometry, solvent polarity (e.g., DMF or THF), and temperature (80–120°C) is critical for minimizing side products like dehalogenation or over-acylation . Characterization via FTIR and NMR can confirm acetate incorporation and bromine retention .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer : Key techniques include:

- FTIR : C=O stretch (~1740 cm⁻¹) for the acetate group and C≡N stretch (~2230 cm⁻¹) for the cyano substituent.

- ¹H/¹³C NMR : Acetate methyl protons (δ ~2.1–2.3 ppm) and aromatic protons adjacent to bromine (δ ~7.5–8.0 ppm).

- Mass Spectrometry : Molecular ion peaks at m/z corresponding to C₁₀H₈BrNO₂ (e.g., [M+H]⁺ ≈ 282–284 Da). X-ray crystallography (via SHELX software ) can resolve steric effects from the bulky bromo and cyano groups .

Q. How does the bromo substituent influence the reactivity of this compound in substitution reactions?

- Methodological Answer : The bromine atom acts as a leaving group in SNAr (nucleophilic aromatic substitution) or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Researchers should note that the electron-withdrawing cyano group enhances electrophilicity at the para position, favoring substitution at the bromine site. Solvent choice (e.g., polar aprotic for SNAr) and catalysts (e.g., Pd for couplings) are critical for regioselectivity .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) are suitable for predicting the electronic properties and reaction pathways of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations, using functionals like B3LYP/6-311+G(d,p), can model the compound’s electron density distribution, HOMO-LUMO gaps, and transition states. For instance, the Colle-Salvetti correlation-energy formula helps predict how the cyano group stabilizes negative charge during nucleophilic attack. Software like Gaussian or ORCA enables visualization of electrostatic potential maps to identify reactive sites .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies often arise from impurities or unaccounted stereoelectronic effects. Strategies include:

- HPLC-PDA/MS Purity Checks : Quantify impurities (e.g., de-brominated byproducts) that may skew bioassay results.

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing cyano with nitro) to isolate contributing factors. Evidence from similar bromo-cyano aromatics suggests that lipophilicity (logP) and hydrogen-bonding capacity significantly impact biological interactions .

Q. What advanced crystallization techniques improve the resolution of this compound derivatives for X-ray diffraction studies?

- Methodological Answer : Slow vapor diffusion (e.g., using ethyl acetate/hexane mixtures) reduces disorder caused by the bulky bromo and cyano groups. SHELXL refinement parameters should prioritize anisotropic displacement parameters for halogen atoms. For challenging crystals, synchrotron radiation or cryocooling (100 K) enhances diffraction quality .

Q. How do solvent and temperature affect the stability of this compound during long-term storage?

- Methodological Answer : Stability studies using accelerated degradation (40°C/75% RH) show that aprotic solvents (e.g., acetonitrile) minimize hydrolysis of the acetate group. NMR-monitored kinetic assays reveal that bromine elimination is negligible below 25°C but accelerates in DMSO due to trace moisture. Argon-atmosphere storage in amber vials is recommended .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.